
1,2-DI(Pyrimidin-4-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-DI(Pyrimidin-4-YL)benzene is a chemical compound with the molecular formula C14H10N4. It is characterized by the presence of two pyrimidine rings attached to a benzene ring at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI(Pyrimidin-4-YL)benzene typically involves the coupling of pyrimidine derivatives with benzene derivatives. One common method is the Buchwald-Hartwig amination, which involves the reaction of aryl halides with amines in the presence of a palladium catalyst. The reaction conditions often include the use of bases such as cesium carbonate (Cs2CO3) and solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Buchwald-Hartwig amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-DI(Pyrimidin-4-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the pyrimidine rings to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,2-DI(Pyrimidin-4-YL)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Mechanism of Action
The mechanism of action of 1,2-DI(Pyrimidin-4-YL)benzene is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, in the context of its potential anticancer activity, the compound may inhibit protein kinases, which are essential enzymes for cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-DI(Pyrimidin-4-YL)benzene: Similar structure but with pyrimidine rings at the 1 and 4 positions.
1,2-DI(Pyridin-4-YL)benzene: Contains pyridine rings instead of pyrimidine rings.
1,2-DI(Thiazol-4-YL)benzene: Contains thiazole rings instead of pyrimidine rings.
Uniqueness
1,2-DI(Pyrimidin-4-YL)benzene is unique due to the specific positioning of the pyrimidine rings, which can influence its chemical reactivity and biological activity. The presence of pyrimidine rings also imparts distinct electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
4-(2-pyrimidin-4-ylphenyl)pyrimidine |
InChI |
InChI=1S/C14H10N4/c1-2-4-12(14-6-8-16-10-18-14)11(3-1)13-5-7-15-9-17-13/h1-10H |
InChI Key |
XXYPUWJXTIXOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC=C2)C3=NC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)

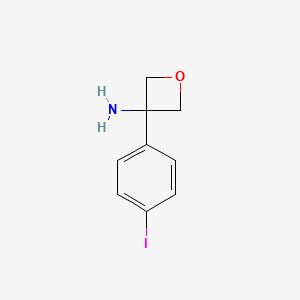

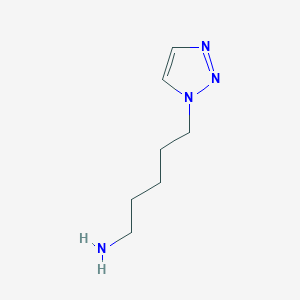


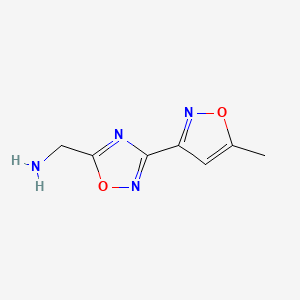
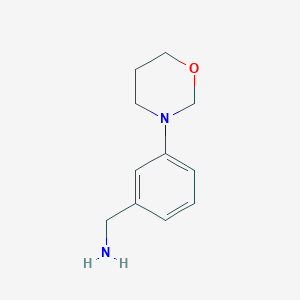
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
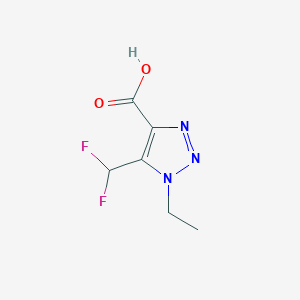
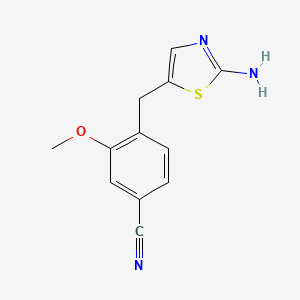
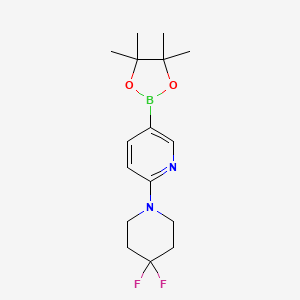
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)
